Lipophilicity and Steric Differentiation vs. Des-methyl Analog HL1
CAS 781626-90-2 carries a 3-methyl substituent on the salicylic acid ring that is absent in the closest characterized analog, HL1. PubChem-computed XLogP3-AA values place the target compound at 2.5, whereas the des-methyl analog HL1 is predicted at 1.9, indicating a meaningful lipophilicity shift of ΔXLogP = +0.6 [1]. This difference exceeds the typical threshold (ΔXLogP ≥ 0.3) considered sufficient to alter membrane permeation, protein binding, and pharmacokinetic behavior in lead optimization campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | HL1 (des-methyl analog): XLogP3-AA = 1.9 |
| Quantified Difference | ΔXLogP = +0.6 (target more lipophilic) |
| Conditions | PubChem XLogP3-AA algorithm, v3.0 (2025 release) |
Why This Matters
This difference substantiates that CAS 781626-90-2 is not a lipophilicity-equivalent substitute for HL1; procurement of the methyl-bearing compound is required for SAR studies exploring hydrophobic pocket occupancy or for optimizing logD in development programs.
- [1] PubChem Compound Summary for CID 2473177 (target compound) and CID 2473176 (des-methyl analog HL1). Computed XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
